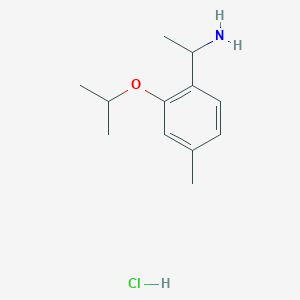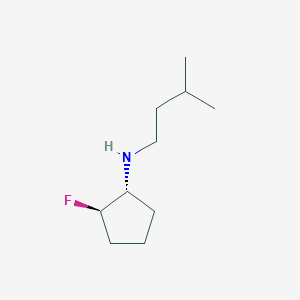![molecular formula C15H19NO4 B1531937 2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid CAS No. 1404638-56-7](/img/structure/B1531937.png)
2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid
Vue d'ensemble
Description
“2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid” is a chemical compound with the molecular formula C15H19NO4. It is also known as "(2S)-2-{[(benzyloxy)carbonyl]amino}-4-pentenoic acid" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C13H15NO4/c1-2-6-11(12(15)16)14-13(17)18-9-10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9H2,(H,14,17)(H,15,16)/t11-/m0/s1" . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 277.31 g/mol. The storage temperature for similar compounds is typically between 2-8°C .Applications De Recherche Scientifique
Asymmetric Synthesis of Unsaturated β-Amino Acid Derivatives
This compound has been utilized in the asymmetric synthesis of unsaturated β-amino acid derivatives, indicating its role in producing stereoselective compounds. These derivatives are valuable in medicinal chemistry for the development of peptide mimetics and drug discovery (Davies, Fenwick, & Ichihara, 1997).
Inhibitors of Folate Metabolism
Research on the synthesis of alpha- and gamma-substituted amides, peptides, and esters of methotrexate, using intermediates related to "2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid", has contributed to understanding the role of the alpha-carboxyl grouping of the glutamate moiety in binding to dihydrofolate reductase. This work is crucial for designing inhibitors of folate metabolism, with implications for cancer therapy and the study of cell proliferation (Piper, Montgomery, Sirotnak, & Chello, 1982).
Biosynthesis Studies
In Aesculus californica, the biosynthesis of 2-amino-4-methylhex-4-enoic acid has been explored, with isoleucine identified as a crucial precursor. This research provides insights into the metabolic pathways of plants and the formation of specific amino acids, highlighting the compound's role in natural biosynthetic processes (Fowden & Mazelis, 1971).
Generation of Swiss Cheese Flavor Components
Investigations into the generation of flavor components in Swiss cheese have identified reactions between carbonyl compounds and amino acids, where derivatives similar to "this compound" play a part. This research is significant for understanding food chemistry and the development of flavor profiles (Griffith & Hammond, 1989).
Novel Cholinesterase Inhibitors
A library of novel compounds, including 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides, designed and synthesized for their potential as acetyl- and butyrylcholinesterase inhibitors, underscores the importance of this chemical framework in developing treatments for diseases like Alzheimer's (Kos et al., 2021).
Propriétés
IUPAC Name |
5-methyl-2-(phenylmethoxycarbonylamino)hex-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11(2)8-9-13(14(17)18)16-15(19)20-10-12-6-4-3-5-7-12/h3-8,13H,9-10H2,1-2H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLQZUFMEYJNKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl (3R,4R)-3-hydroxy-4-[(4-hydroxy-5-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1531855.png)
![(3R,4R)-4-[(4-fluorophenyl)sulfanyl]oxolan-3-ol](/img/structure/B1531859.png)

![Phenyl[(3,3,3-trifluoro-2-hydroxypropyl)sulfanyl]methanone](/img/structure/B1531861.png)
![N-[(1R,2R)-2-fluorocyclohexyl]-3-methylaniline](/img/structure/B1531862.png)
![[1-(5-Bromothiophen-2-ylmethyl)piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1531864.png)


![1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1531868.png)



![N-[(1-fluorocyclopentyl)methyl]oxolan-3-amine](/img/structure/B1531875.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate](/img/structure/B1531876.png)